11-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbonyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
The compound 11-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbonyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one features a complex polycyclic scaffold with a diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core. Key structural elements include:
- Furan-2-carbonyl group: Linked to a substituted phenyl ring (2-chloro-5-trifluoromethyl), contributing steric bulk and electronic effects.
- Chlorine and trifluoromethyl substituents: Electron-withdrawing groups that enhance metabolic stability and influence binding interactions.
Properties
IUPAC Name |
11-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbonyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF3N2O3/c24-17-5-4-15(23(25,26)27)9-16(17)19-6-7-20(32-19)22(31)28-10-13-8-14(12-28)18-2-1-3-21(30)29(18)11-13/h1-7,9,13-14H,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHVCYWSAVRDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(O4)C5=C(C=CC(=C5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares the target compound with key analogs, highlighting substituent differences and biological implications:
Key Observations
Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) enhance binding to hydrophobic pockets in proteins, as seen in the target compound and its nitro analog . Sulfonyl groups (e.g., propylsulfonyl in ) improve solubility but may reduce membrane permeability compared to acyl substituents. Cytotoxicity: Densazalin’s activity (IC₅₀ ~15–18 µM) suggests the core structure alone is insufficient for potent cytotoxicity; substituent optimization is critical .
Therapeutic Potential: The target compound’s trifluoromethyl group may confer advantages in drug-likeness (lipophilicity, metabolic stability) over nitro or methyl analogs .
Computational Insights :
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